Cas no 2172532-74-8 (2-5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazol-4-ylethan-1-amine)

2-5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazol-4-ylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazol-4-ylethan-1-amine
- 2-[5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
- 2172532-74-8
- EN300-1598155
-
- インチ: 1S/C13H22N4O/c14-7-6-12-13(10-3-1-4-10)17(16-15-12)9-11-5-2-8-18-11/h10-11H,1-9,14H2
- InChIKey: WMUCAZLXAQLDJY-UHFFFAOYSA-N
- ほほえんだ: O1CCCC1CN1C(=C(CCN)N=N1)C1CCC1
計算された属性
- せいみつぶんしりょう: 250.17936134g/mol
- どういたいしつりょう: 250.17936134g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
2-5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazol-4-ylethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1598155-50mg |
2-[5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172532-74-8 | 50mg |
$1584.0 | 2023-09-23 | ||
Enamine | EN300-1598155-500mg |
2-[5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172532-74-8 | 500mg |
$1811.0 | 2023-09-23 | ||
Enamine | EN300-1598155-5.0g |
2-[5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172532-74-8 | 5g |
$5470.0 | 2023-06-05 | ||
Enamine | EN300-1598155-0.05g |
2-[5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172532-74-8 | 0.05g |
$1584.0 | 2023-06-05 | ||
Enamine | EN300-1598155-10.0g |
2-[5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172532-74-8 | 10g |
$8110.0 | 2023-06-05 | ||
Enamine | EN300-1598155-100mg |
2-[5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172532-74-8 | 100mg |
$1660.0 | 2023-09-23 | ||
Enamine | EN300-1598155-0.5g |
2-[5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172532-74-8 | 0.5g |
$1811.0 | 2023-06-05 | ||
Enamine | EN300-1598155-2.5g |
2-[5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172532-74-8 | 2.5g |
$3696.0 | 2023-06-05 | ||
Enamine | EN300-1598155-0.1g |
2-[5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172532-74-8 | 0.1g |
$1660.0 | 2023-06-05 | ||
Enamine | EN300-1598155-1000mg |
2-[5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172532-74-8 | 1000mg |
$1887.0 | 2023-09-23 |
2-5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazol-4-ylethan-1-amine 関連文献
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
2-5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazol-4-ylethan-1-amineに関する追加情報
Introduction to 2-5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazol-4-ylethan-1-amine (CAS No. 2172532-74-8)
The compound 2-5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazol-4-ylethan-1-amine, identified by its CAS number 2172532-74-8, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of a cyclobutyl moiety alongside a triazole ring system suggests unique electronic and steric properties that may contribute to its biological activity.
Recent studies in the realm of heterocyclic chemistry have highlighted the importance of triazole derivatives in the design of novel therapeutic agents. The triazol-4-yl substituent in this compound not only enhances its molecular complexity but also imparts specific pharmacophoric features that are critical for binding to biological targets. This structural motif has been extensively explored for its ability to modulate enzyme activity and interact with cellular receptors, making it a valuable scaffold for drug discovery.
The oxolan group within the molecule introduces an additional layer of functional diversity. This lactone-like structure is known to participate in various chemical reactions, including nucleophilic substitutions and ring-opening processes, which can be leveraged to develop derivatives with enhanced pharmacological properties. The combination of these structural elements—cyclobutyl, triazole, and oxolan—makes this compound a promising candidate for further investigation.
In the context of contemporary pharmaceutical research, the development of small molecules with multifunctional properties is highly desirable. The compound 2-5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazol-4-ylethan-1-amine (CAS No. 2172532-74-8) exemplifies this trend by integrating multiple pharmacologically relevant moieties into a single molecular entity. Such designs often lead to compounds with improved solubility, bioavailability, and target specificity.
One of the most compelling aspects of this compound is its potential as a precursor for synthesizing more complex derivatives. The presence of reactive sites such as the triazole ring and the oxolan moiety allows for selective modifications that can fine-tune its biological activity. For instance, functionalization at the cyclobutyl position could introduce new interactions with biological targets, while modifications at the triazol or oxolan regions might enhance metabolic stability or improve binding affinity.
Current research in medicinal chemistry increasingly emphasizes the importance of structure-based drug design. Computational methods, such as molecular docking and quantum mechanical calculations, are being employed to predict the interactions between this compound and potential biological targets. These studies have shown that the structural features of 2-5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazol-4-ylethan-1amine (CAS No. 2172532-74-8) align well with known pharmacophores involved in various disease pathways.
The synthesis of this compound involves multi-step organic transformations that highlight the expertise required in modern pharmaceutical chemistry. Key steps include the formation of the triazole ring, the introduction of the oxolan moiety, and the attachment of the cyclobutyl group. Each step must be carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluation.
From a mechanistic standpoint, the reactivity of the triazole and oxolan functional groups provides insights into how this compound might interact with biological systems. The triazole ring, for example, is known to participate in hydrogen bonding and can act as a scaffold for further derivatization. The oxolan group, on the other hand, can undergo hydrolysis or nucleophilic attack, offering opportunities for dynamic chemical processes within living cells.
The potential applications of this compound extend beyond traditional small-molecule drug development. Its unique structural features make it an attractive candidate for use in materials science and biotechnology. For instance, derivatives of this molecule could be designed to exhibit specific binding properties or to serve as probes for studying cellular processes.
In conclusion, 2 -5 - cyclobutyl - 1 - ( oxolan - 2 - ylmethyl ) - 1 H - 1 , 2 , 3 - triazol - 4 - ylethan - 1 - amine ( CAS No . 2172532 -74 -8 ) represents a significant contribution to pharmaceutical chemistry. Its complex structure and diverse functional groups make it a versatile scaffold for developing novel therapeutic agents. Ongoing research continues to uncover new possibilities for this compound and its derivatives, underscoring its importance in modern drug discovery efforts.
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